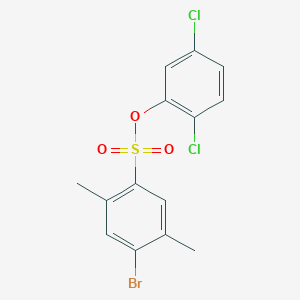
(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate, also known as DCBDMB, is a chemical compound that has been the subject of research in the field of organic chemistry. This compound has been synthesized and studied for its potential use in scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Enzymatic and Hydrolytic Reactions
- Enzymatic and Hydrolytic Detoxification : The compound is involved in enzymatic reactions for detoxification. For example, dimethyl aryl phosphorothionates, related to the compound, undergo enzymatic and mild alkaline hydrolysis leading to derivatives like 4-bromo-2,5-dichlorophenyl phosphorothionic acid. This highlights its potential use in studies related to detoxification processes (Stenersen, 1969).
Coordination Chemistry
- Synthesis and Properties of Coordination Polymers : The compound is valuable in the synthesis of coordination polymers. For instance, Phenylbismuth bis(2,5-dimethylbenzenesulfonate) displays complex molecular structures, indicating the compound's utility in advanced material science and coordination chemistry (Sharutin & Sharutina, 2014).
Analytical Chemistry
- Analytical Standards in Chromatography : Derivatives of the compound, like deuterium-labeled phenethylamine derivatives, are used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. This demonstrates its role in analytical methodologies for precise measurement and detection (Xu & Chen, 2006).
Organic Synthesis
- Halogenation Reactions in Organic Synthesis : The compound's derivatives are crucial in organic synthesis, particularly in halogenation reactions. Such reactions are essential in synthesizing various complex organic compounds, indicating the compound’s utility in organic chemistry and material science (Bovonsombat & Mcnelis, 1993).
Pharmacological Research
- Investigation in Pharmacological Activities : The sulfonamide derivatives of the compound are investigated for their pharmacological activities. Such studies are critical for developing new therapeutic agents and understanding the biological activities of novel compounds (Shakuntala et al., 2017).
Antimicrobial Research
- Antipathogenic Activity : Research indicates that certain derivatives show significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities. This underlines its potential in antimicrobial research and the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).
Fungicidal Research
- In Vitro Antifungal Effects : Derivatives of the compound demonstrate broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This suggests its utility in developing novel antifungal agents and studying fungal pathogenesis (Buchta et al., 2004).
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2O3S/c1-8-6-14(9(2)5-11(8)15)21(18,19)20-13-7-10(16)3-4-12(13)17/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXVFZHGDOQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

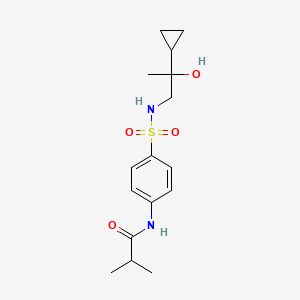

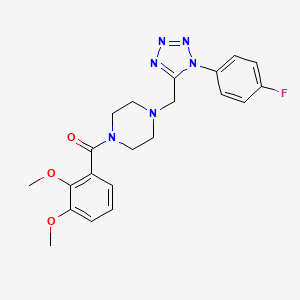
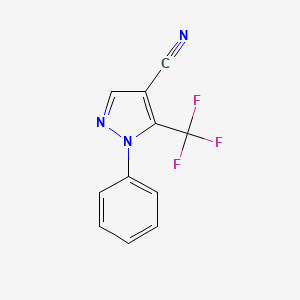
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)
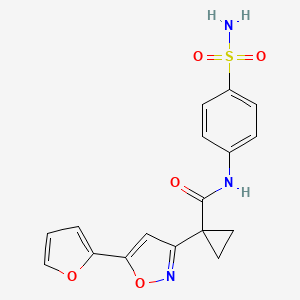
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)


![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)